4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Brand Name: Vulcanchem
CAS No.: 1268241-74-2
VCID: VC2885973
InChI: InChI=1S/C9H3Cl2N3O/c10-7-6-5(13-9(11)14-7)4-2-1-3-12-8(4)15-6/h1-3H
SMILES: C1=CC2=C(N=C1)OC3=C2N=C(N=C3Cl)Cl
Molecular Formula: C9H3Cl2N3O
Molecular Weight: 240.04 g/mol

4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

CAS No.: 1268241-74-2

Cat. No.: VC2885973

Molecular Formula: C9H3Cl2N3O

Molecular Weight: 240.04 g/mol

* For research use only. Not for human or veterinary use.

4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene - 1268241-74-2

Specification

CAS No. 1268241-74-2
Molecular Formula C9H3Cl2N3O
Molecular Weight 240.04 g/mol
IUPAC Name 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Standard InChI InChI=1S/C9H3Cl2N3O/c10-7-6-5(13-9(11)14-7)4-2-1-3-12-8(4)15-6/h1-3H
Standard InChI Key MNUHJWKPRZOOLM-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)OC3=C2N=C(N=C3Cl)Cl
Canonical SMILES C1=CC2=C(N=C1)OC3=C2N=C(N=C3Cl)Cl

Introduction

Structural Characteristics and Properties

Molecular Structure

4,6-Dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene features a complex tricyclic framework with a distinctive arrangement of atoms. The compound contains an oxygen atom at the 8-position (oxa) and nitrogen atoms at positions 3, 5, and 10 (triaza) within its tricyclic structure. The nomenclature [7.4.0.02,7] indicates the number of atoms in each bridge of the tricyclic system, with an additional connection between positions 0 and 2,7. The compound also features two chlorine substituents at positions 4 and 6, which significantly influence its chemical reactivity and potential biological activity.

Physical and Chemical Properties

The molecular structure of 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene suggests several key physical and chemical properties. The presence of multiple nitrogen atoms in the structure confers basic properties to the molecule, while the oxygen atom contributes to hydrogen bonding capabilities. The hexaene designation indicates six double bonds within the structure, creating an extended conjugated system that likely contributes to the compound's stability and reactivity profiles.

Structural Comparison with Related Compounds

Table 1 presents a comparison between 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene and structurally related compounds:

CompoundStructural FeaturesKey DifferencesPotential Impact on Properties
4,6-Dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaeneDichloro substituents at positions 4,6; Oxygen at position 8; Nitrogen atoms at positions 3,5,10Reference compoundBaseline chemical reactivity and biological activity
12-Bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaeneAdditional bromine at position 12Extra halogen substituentEnhanced lipophilicity and possibly altered biological activity profile
3,5-Dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraeneSulfur atom at position 8 instead of oxygen; Different arrangement of nitrogen atomsSulfur instead of oxygen; Different nitrogen positioningDifferent electronic properties and potential biological target interactions
12,13-Dimethyl-8-thia-3,5,10,11-tetrazatricyclo compoundsContains sulfur instead of oxygen; Additional methyl groups; Four nitrogen atomsDifferent heteroatom arrangement; Additional substituentsDifferent pharmacological profiles due to electronic and steric effects

Synthesis and Reaction Mechanisms

General Synthetic Approaches

The synthesis of 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene likely involves multiple steps, drawing on established methods for similar tricyclic heterocyclic compounds. Based on synthetic routes for related structures, the synthesis would typically involve:

  • Formation of the core heterocyclic ring system

  • Introduction of the chlorine substituents at the 4 and 6 positions

  • Cyclization reactions to construct the tricyclic framework

  • Final refinement and purification steps

The synthesis of similar halogenated heterocyclic compounds often employs electrophilic substitution reactions, which are facilitated by the presence of directing groups within the molecular framework.

Key Reaction Mechanisms

The insertion of chlorine atoms at specific positions (4 and 6) in the structure likely involves selective halogenation reactions. For structurally related compounds, these reactions typically utilize reagents such as phosphorus oxychloride in combination with bases like N,N-dimethylaniline under controlled temperature conditions. The tricyclic framework formation may involve intramolecular cyclization reactions that establish the complex ring system characteristic of this compound.

Biological Activities and Structure-Activity Relationships

Structure-Activity Relationships

The specific positioning of functional groups within 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene significantly influences its biological activity profile. The following structure-activity relationships may be observed:

  • The chlorine atoms at positions 4 and 6 likely enhance binding to hydrophobic pockets in target proteins

  • The nitrogen atoms at positions 3, 5, and 10 may serve as hydrogen bond acceptors in interactions with biological targets

  • The oxygen atom at position 8 contributes to additional hydrogen bonding capabilities

  • The tricyclic structure provides conformational rigidity that may enhance target selectivity

Research on structurally similar compounds has identified potential interactions with specific biological targets. For instance, certain tricyclic heterocycles containing nitrogen atoms have shown modulatory effects on muscarinic acetylcholine receptors, suggesting potential applications in neurological disorders .

Research Applications and Development

Current Research Directions

Contemporary research on compounds with structural similarity to 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene focuses on several key areas:

  • Development of novel synthetic methodologies to efficiently produce these complex molecular architectures

  • Investigation of structure-activity relationships to enhance target selectivity and potency

  • Exploration of potential therapeutic applications in various disease states

  • Study of mechanistic interactions with biological targets

Several related compounds featuring the triazatricyclo framework have been investigated for their potential as positive allosteric modulators of muscarinic acetylcholine receptors, particularly the M4 subtype, suggesting possible applications in treating neuropsychiatric disorders .

Comparative Analysis with Other Heterocyclic Systems

Table 2 presents a comparative analysis of the tricyclic system in 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene with other heterocyclic frameworks:

Heterocyclic SystemKey Structural ElementsTypical Biological ActivitiesSynthetic Accessibility
Triazatricyclo systems with oxa incorporationMultiple nitrogen atoms; Oxygen atom; Tricyclic frameworkPotential receptor modulators; Enzymatic inhibitorsModerate complexity; Multi-step synthesis required
Tetrazatricyclo systems with thia incorporationFour nitrogen atoms; Sulfur atom; Tricyclic frameworkMuscarinic acetylcholine receptor modulators Complex synthesis; Specialized conditions needed
Diazatricyclo systems with oxa and thia incorporationTwo nitrogen atoms; Oxygen and sulfur atomsDiverse biological activities including anti-inflammatory propertiesModerate to high complexity in synthesis
Triazatricyclo systems with carboxylic functionalitiesThree nitrogen atoms; Carboxylic acid groupPotential enzymatic inhibition; Receptor targeting High complexity requiring stereoselective approaches

Future Research Perspectives

Addressing Knowledge Gaps

Several critical knowledge gaps exist in our understanding of 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene, presenting opportunities for future research:

  • Detailed characterization of physical properties including solubility, stability, and spectroscopic profiles

  • Comprehensive evaluation of biological activities across diverse targets and disease models

  • Optimization of synthetic routes to improve yield and purity

  • Investigation of structure-activity relationships through systematic modification of the core structure

Analytical Methods for Characterization

Spectroscopic Analysis

The characterization of 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene would typically employ multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would provide critical information about the structural arrangement and electronic environment of the compound

  • Mass Spectrometry: Providing molecular weight confirmation and fragmentation patterns characteristic of the structure

  • Infrared Spectroscopy: Identifying key functional groups and their vibrational modes

  • X-ray Crystallography: Potentially offering definitive confirmation of the three-dimensional structure if suitable crystals can be obtained

Chromatographic Methods

Purification and analysis of 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene would likely utilize:

  • High-Performance Liquid Chromatography (HPLC): For both analytical assessment and preparative purification

  • Thin-Layer Chromatography (TLC): For reaction monitoring and purity assessment

  • Gas Chromatography (GC): Potentially applicable depending on the compound's volatility profile

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